2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide

説明

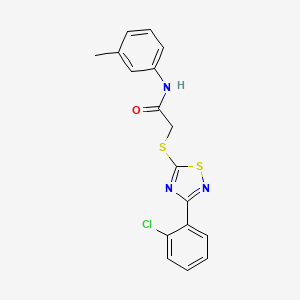

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) substituent. The m-tolyl acetamide moiety likely influences solubility and pharmacokinetic properties.

特性

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c1-11-5-4-6-12(9-11)19-15(22)10-23-17-20-16(21-24-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZYOXUOSFXSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Structural Overview

The compound features a thiadiazole ring , a chlorophenyl group , and an acetamide functional group . The structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. The presence of the thiadiazole moiety is particularly significant as it is associated with numerous biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiosemicarbazide Intermediate : The reaction of 2-chlorobenzoyl chloride with thiosemicarbazide leads to the formation of an intermediate.

- Cyclization : This intermediate undergoes cyclization to form the thiadiazole ring.

- Final Coupling : The thiadiazole intermediate is then reacted with m-tolylamine and acetic anhydride to yield the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against a range of bacterial and fungal strains due to their ability to disrupt cellular processes and inhibit enzyme functions .

Anticancer Properties

Studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects comparable to established chemotherapeutic agents like cisplatin . The presence of electron-withdrawing groups has been linked to enhanced anticancer activity .

Anti-inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory and analgesic properties. Thiadiazole derivatives have been reported to exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The thiadiazole ring interacts with various enzymes and proteins, inhibiting their function which leads to disrupted cellular processes such as DNA replication and protein synthesis .

- Formation of Reactive Intermediates : The compound can form reactive intermediates that contribute to its biological activity.

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly enhanced antibacterial efficacy .

- Cytotoxicity Evaluation : A study compared the cytotoxic properties of various thiadiazole derivatives against cancer cell lines. Specific derivatives showed ID50 values lower than those of standard treatments, indicating strong potential as anticancer agents .

Data Table: Biological Activities of Thiadiazole Derivatives

| Activity Type | Compound Example | Efficacy Level |

|---|---|---|

| Antimicrobial | 2-amino-1,3,4-thiadiazole derivatives | Effective against multiple strains |

| Anticancer | 5-substituted thiadiazoles | Comparable to cisplatin |

| Anti-inflammatory | Various thiadiazole derivatives | Significant inhibition |

| Analgesic | Selected thiadiazoles | Notable pain relief |

化学反応の分析

Oxidation of the Thioether Moiety

The thioether (-S-) linkage in the compound can undergo oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and bioavailability.

Key Findings :

- Sulfoxide formation occurs selectively at room temperature with dilute HO, while sulfone synthesis requires stronger oxidants like m-CPBA.

- The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

- Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

- Basic hydrolysis proceeds via deprotonation and hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Aromatic Substitution (NAS) on the Chlorophenyl Ring

The 2-chlorophenyl group is susceptible to substitution reactions with nucleophiles due to electron-withdrawing effects from the thiadiazole ring.

SAR Implications :

- Replacement of chlorine with amino groups enhances hydrogen-bonding capacity, improving target binding affinity .

Functionalization of the Thiadiazole Ring

The electron-deficient 1,2,4-thiadiazole ring participates in cycloaddition and alkylation reactions.

Notable Observations :

- Alkylation at sulfur preserves the thiadiazole ring’s aromaticity, while cycloaddition expands the heterocyclic system .

Reduction of the Acetamide Carbonyl

The carbonyl group in the acetamide moiety can be reduced to form secondary amines.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| LiAlH-mediated reduction | LiAlH, THF, 0°C to RT, 6 h | 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)ethylamine |

Applications :

類似化合物との比較

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their modifications:

Key Observations :

- Substituent Position : The m-tolyl group in the target compound may confer better steric compatibility with hydrophobic enzyme pockets compared to p-tolyl analogs .

- Chlorophenyl Orientation : The 2-chlorophenyl group in the target compound creates a meta-directing electronic effect, distinct from para-chlorophenyl derivatives (e.g., in ), which may influence π-π stacking interactions.

Physicochemical and Pharmacokinetic Properties

- Solubility : The m-tolyl acetamide group in the target compound likely improves water solubility compared to ester derivatives (e.g., ), though logP values may remain elevated due to the chlorophenyl group.

- Metabolic Stability : The 1,2,4-thiadiazole ring resists oxidative degradation better than 1,3,4-thiadiazole analogs, as seen in .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, revealing planar thiadiazole rings and dihedral angles between aromatic moieties (~15–30°) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 431.02) .

What methodological approaches are used to evaluate its biological activities in preclinical studies?

Q. Basic Research Focus

- Enzyme Inhibition Assays : IC values against kinases (e.g., CDK5/p25) or proteases via fluorescence-based assays .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 μM) .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

How can computational modeling (e.g., DFT, molecular docking) predict its reactivity and target interactions?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-31G* models optimize geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential (MESP) to predict nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina simulates binding to EGFR or CDK5/p25, identifying key interactions (e.g., hydrogen bonds with Lys48 or hydrophobic contacts with Phe80) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

How can researchers resolve contradictions in reported biological activities of thiadiazole analogs?

Q. Advanced Research Focus

- Meta-Analysis : Compare IC values across studies to identify outliers caused by assay variability (e.g., ATP concentration in kinase assays) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) with activity trends .

- Orthogonal Assays : Validate antifungal activity via both agar diffusion and broth microdilution to minimize false positives .

What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

Q. Advanced Research Focus

- Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulation (liposomes) increase bioavailability .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., thioether oxidation) for structural modification .

- Toxicity Profiling : Ames test and zebrafish embryotoxicity models assess genotoxicity and LD .

How does the compound’s reactivity under varying pH and temperature conditions impact its stability?

Q. Advanced Research Focus

- pH Stability : Accelerated degradation studies (pH 1–13) monitored via HPLC reveal hydrolysis of the acetamide bond at pH > 10 .

- Thermal Analysis : TGA/DSC shows decomposition onset at 220°C, suggesting storage below 25°C for long-term stability .

- Light Sensitivity : UV-vis spectroscopy detects photodegradation (λmax 290 nm) under UV light, necessitating amber vial storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。